Benzyl (3-fluoro-4-morpholinophenyl)carbamate Benzyl (3-fluoro-4-morpholinophenyl)carbamate Benzyl 3-Fluoro-4-(4-morpholinyl)phenyl)carbamate is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid.
Brand Name: Vulcanchem
CAS No.: 168828-81-7
VCID: VC21349734
InChI: InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
SMILES: C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Molecular Formula: C18H19FN2O3
Molecular Weight: 330.4 g/mol

Benzyl (3-fluoro-4-morpholinophenyl)carbamate

CAS No.: 168828-81-7

Cat. No.: VC21349734

Molecular Formula: C18H19FN2O3

Molecular Weight: 330.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzyl (3-fluoro-4-morpholinophenyl)carbamate - 168828-81-7

CAS No. 168828-81-7
Molecular Formula C18H19FN2O3
Molecular Weight 330.4 g/mol
IUPAC Name benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate
Standard InChI InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
Standard InChI Key XKGUZGHMWUIYDR-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Appearance White Solid
Melting Point 125°C

Chemical Structure and Properties

Molecular Composition

Benzyl (3-fluoro-4-morpholinophenyl)carbamate has the molecular formula C₁₈H₁₉FN₂O₃ and a molecular weight of 330.36 g/mol . Its structure comprises:

  • Benzyl group: A phenylmethyl moiety attached via a carbamate ester.

  • Carbamate linker: Connects the benzyl group to the aromatic core.

  • Fluorobenzene: A fluorinated aromatic ring with electron-withdrawing fluorine.

  • Morpholine ring: A six-membered heterocycle containing oxygen and nitrogen.

The SMILES notation C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F encapsulates its connectivity .

PropertyValueSource
CAS Number168828-81-7
Molecular FormulaC₁₈H₁₉FN₂O₃
Molecular Weight (g/mol)330.36
Melting Point (°C)123–127
Density (g/cm³)1.284 ± 0.06
SolubilitySlightly in chloroform, methanol

Synthesis Pathways

Key Reactions and Steps

Benzyl (3-fluoro-4-morpholinophenyl)carbamate is synthesized via a multi-step process:

  • Formation of the Morpholine Core: Reaction of morpholine with 3-fluoroaniline derivatives.

  • Carbamate Linkage Introduction: Coupling of the morpholine-phenyl intermediate with benzyl chloroformate.

  • Purification: Recrystallization to achieve >95% purity .

For linezolid synthesis, this compound undergoes:

  • Oxazolidone Formation: Reaction with bromomethyloxirane to generate the oxazolidinone ring .

  • Acetamide Substitution: Replacement of bromide with an acetamide group to yield linezolid .

StepReagents/ConditionsOutcome
Carbamate FormationBenzyl chloroformate, base catalystBenzyl carbamate ester
Oxazolidone CyclizationBromomethyloxirane, inert atmosphereOxazolidinone intermediate
Acetamide InstallationAcetylation reagent (e.g., acetic anhydride)Linezolid final product

Applications in Pharmaceuticals

Role in Linezolid Production

Linezolid, an oxazolidinone antibiotic, inhibits bacterial protein synthesis by binding to ribosomal subunits. Benzyl (3-fluoro-4-morpholinophenyl)carbamate is pivotal in its synthesis due to its:

  • Functional Reactivity: The carbamate group facilitates cyclization to form the oxazolidinone core.

  • Steric and Electronic Properties: The fluorine atom enhances metabolic stability, while the morpholine ring improves solubility .

Impurities and Byproducts

During linezolid synthesis, minor impurities such as N-benzyloxycarbonyl-3-fluoro-4-morpholinoaniline may form, necessitating rigorous purification .

Non-Linear Optical (NLO) Properties

Theoretical Insights

Density Functional Theory (DFT) studies using the B3LYP method reveal significant first- and second-order hyperpolarizability (ββ and γγ), critical for NLO applications:

ParameterValue (a.u.)Basis Set
Total Dipole Moment (μμ)2.8869 (B3LYP/6-311++G(d,p))
First-Order Hyperpolarizability (ββ)163.3684 (B3LYP/cc-pVDZ)
Second-Order Hyperpolarizability (γγ)–7495.6328 (B3LYP/6-311++G(d,p))

The fluorine atom’s electronegativity and conjugation with the morpholine ring amplify charge delocalization, enhancing NLO response .

Structural and Thermodynamic Analysis

Bond Lengths and Angles

DFT calculations provide insights into the molecule’s geometry:

BondLength (Å)Basis Set
C3–F5 (Fluorine)1.3576 (B3LYP/6-311++G(d,p))
C–N (Morpholine)1.3700–1.4729
C–O (Carbamate)1.2110–1.4538

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